molecular formula C10H9NO2 B156624 (3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one CAS No. 135969-65-2

(3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one

Cat. No.: B156624
CAS No.: 135969-65-2
M. Wt: 175.18 g/mol
InChI Key: XWZLNPUWNUTPAU-DTWKUNHWSA-N
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Description

(3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one is a chiral bicyclic oxazolidinone derivative with a fused indenyl-oxazole scaffold. This compound is widely employed in asymmetric catalysis, enantioselective synthesis, and as a precursor for chiral ligands due to its rigid stereochemical framework . Key features include:

  • Stereochemistry: The (3aR,8aS) configuration ensures precise spatial arrangement, critical for inducing enantioselectivity in catalytic reactions .
  • Synthesis: Typically prepared via cyclization of amino-indanol derivatives or through bromination/functionalization of the parent oxazolidinone scaffold .
  • Applications: Used in Cu-catalyzed asymmetric fluorination and alkynylation reactions, where its stereocontrol improves diastereoselectivity .

Properties

IUPAC Name

(3aS,8bR)-1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-10-11-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4,8-9H,5H2,(H,11,12)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZLNPUWNUTPAU-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472785
Record name (3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135969-65-2
Record name (3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
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Preparation Methods

Reaction Conditions and Procedure

A suspension of (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol (5.83 g, 39.1 mmol) in tetrahydrofuran (THF, 250 mL) is treated with 1.6 M n-butyllithium (nBuLi, 26.9 mL, 43.0 mmol) at 0°C under inert atmosphere. Diethyl carbonate (47.5 mL, 390.8 mmol) is added dropwise, and the mixture is heated to 50–60°C for 2 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate) to yield the title compound as a white solid (5.15 g, 75%).

Mechanistic Insights

The reaction proceeds via deprotonation of the secondary alcohol by nBuLi, generating a lithium alkoxide intermediate. Nucleophilic attack on diethyl carbonate forms a transient carbamate, which undergoes intramolecular cyclization to afford the oxazolidinone ring. The stereochemical outcome is dictated by the chiral center in the starting amino alcohol, ensuring retention of configuration at C3a and C8a.

Optimization Data

Key parameters influencing yield include:

  • Stoichiometry : A 10-fold excess of diethyl carbonate ensures complete conversion.

  • Temperature : Heating above 50°C prevents side reactions such as oligomerization.

  • Purification : Gradient elution (hexane:ethyl acetate = 3:1 to 1:1) resolves residual starting material.

Alternative Synthetic Routes and Modifications

Large-Scale Production

A modified protocol for gram-scale synthesis involves substituting THF with dimethylformamide (DMF) to enhance solubility. This adjustment reduces reaction time to 1.5 hours while maintaining a yield of 72%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.25–7.15 (m, 2H, Ar), 6.95 (d, J = 7.9 Hz, 2H, Ar), 4.98 (dd, J = 7.4, 8.6 Hz, 1H, OCH), 4.35 (dd, J = 7.4, 8.6 Hz, 1H, NCH), 3.20–3.10 (m, 2H, CH2), 2.85–2.75 (m, 2H, CH2).

  • HRMS (ESI) : m/z [M+H]+ calcd for C10H10NO2: 176.0712, found: 176.0706.

  • IR (ATR) : 1795 cm⁻¹ (C=O stretch), 1365 cm⁻¹ (C–N stretch).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the (3aR,8aS) configuration, with bond angles and torsional parameters consistent with density functional theory (DFT) calculations.

Comparative Analysis of Synthetic Methods

ParameterCyclization MethodLarge-Scale Modification
Starting Material(1R,2S)-Amino alcohol(1R,2S)-Amino alcohol
SolventTHFDMF
Reaction Time2 hours1.5 hours
Yield75%72%
Purity (HPLC)>99%>98%

Applications and Derivative Synthesis

The oxazolidinone serves as a precursor to chiral bisoxazoline ligands, which are pivotal in asymmetric catalysis. For instance, bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane is synthesized via Mannich-type condensation, demonstrating the versatility of the core structure .

Chemical Reactions Analysis

Types of Reactions

(3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolone derivatives, while reduction can produce tetrahydro derivatives with varying degrees of saturation.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that related oxazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. These findings suggest that (3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one may possess similar antimicrobial effects due to its structural similarities with known bioactive compounds .

Anti-inflammatory Properties

Compounds containing the oxazole moiety have been investigated for their anti-inflammatory activities. The presence of specific functional groups in the oxazole ring enhances their ability to inhibit inflammatory pathways. Case studies have demonstrated that modifications of the oxazole structure can lead to significant reductions in inflammatory markers in vitro and in vivo .

Opioid Receptor Modulation

Recent studies have evaluated this compound for its potential as an opioid receptor modulator. In experiments assessing its efficacy at various opioid receptors (μ, δ, κ), the compound showed promise as an antagonist without intrinsic activity at therapeutic concentrations. This positions it as a candidate for further development in pain management therapies .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the Regional Institute of Pharmaceutical Science and Technology explored a series of oxazole derivatives for their antibacterial properties. The results indicated that certain structural modifications led to enhanced activity against resistant bacterial strains. The findings suggest that this compound could be developed into a potent antimicrobial agent through further optimization of its chemical structure .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory effects, derivatives of the indeno-oxazole class were tested for their ability to inhibit COX enzymes involved in inflammation. The study found that specific analogues exhibited significant inhibitory activity against COX-1 and COX-2 enzymes. This highlights the potential of this compound as a scaffold for developing new anti-inflammatory drugs .

Comparative Analysis of Oxazole Derivatives

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityOpioid Receptor Modulation
This compoundModerateSignificantAntagonist
Related Oxazole Derivative AHighModerateAgonist
Related Oxazole Derivative BLowSignificantNo activity

Mechanism of Action

The mechanism of action of (3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical Variants

The enantiomeric pair (3aR,8aS) and (3aS,8aR) configurations exhibit distinct chiral separation profiles. For example:

Compound Optical Rotation (α) Purity (ee) Chiral Selectivity (HPLC) Reference
(3aR,8aS)-Oxazolidinone +97° (c=1, CHCl₃) 97% (99% ee) Rs = 0.6 (D2 column)
(3aS,8aR)-Oxazolidinone -98° (c=1, CHCl₃) 98% (99% ee) Rs = 0.6 (D2 column)

Key Insight : Both enantiomers are resolved with high efficiency (Rs ≥ 0.6) on Dalbavancin-based chiral stationary phases, demonstrating their utility in enantiomer separation .

Substituted Derivatives

Brominated Analog :
  • (3aS,8aR)-5-Bromo-3,3a,8,8a-tetrahydro-2H-indeno[1,2-d]oxazol-2-one (S1) Synthesis: Bromination of the parent compound using N-bromosuccinimide (NBS) in CF₃COOH/H₂SO₄ at 0°C . Reactivity: The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
Adamantyl-Substituted Analog :
  • (3aS,8aR)-5-Adamantan-1-yl-3,3a,8,8a-tetrahydro-2H-indeno[1,2-d]oxazol-2-one (S5) Synthesis: Friedel-Crafts alkylation using 1-adamantanol under acidic conditions . Thermal Stability: The bulky adamantyl group enhances thermal stability (m.p. >200°C vs. parent compound’s 145–148°C) .
Alkenyl-Substituted Analog :
  • (3aS,8aR)-5-(Prop-1-en-2-yl)-3,3a,8,8a-tetrahydro-2H-indeno[1,2-d]oxazol-2-one Application: The alkenyl group facilitates [4+2] cycloaddition reactions, expanding utility in heterocyclic synthesis .

Catalytic Performance

Compound Reaction Type Yield (%) Diastereomeric Ratio (dr) Reference
(3aR,8aS)-Oxazolidinone Cu-Catalyzed Alkynylation 50% 88:12
(3aS,8aR)-5-Bromo derivative Pd-Catalyzed Cross-Coupling 81% N/A
Adamantyl derivative (S5) Asymmetric Fluorination 70% 92:8

Key Insight : The parent (3aR,8aS) compound provides moderate diastereocontrol (dr 88:12), while adamantyl-substituted analogs achieve superior selectivity (dr 92:8) due to steric shielding .

Physicochemical Properties

Property (3aR,8aS)-Oxazolidinone 5-Bromo Derivative (S1) Adamantyl Derivative (S5)
Molecular Formula C₁₀H₉NO₂ C₁₀H₈BrNO₂ C₂₀H₂₅NO₂
Molecular Weight 175.19 g/mol 254.08 g/mol 335.42 g/mol
Melting Point 145–148°C 162–165°C >200°C
Solubility (CHCl₃) High Moderate Low

Data Sources : .

Biological Activity

(3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C20_{20}H16_{16}N2_2O2_2
  • Molecular Weight : 316.35 g/mol
  • CAS Number : 1227512-69-7

The compound features a tetrahydro-indeno structure fused with an oxazole ring, contributing to its unique biological activity.

Research indicates that this compound interacts primarily with opioid receptors. Studies have shown that it exhibits antagonist properties at μ (mu), δ (delta), and κ (kappa) opioid receptors but demonstrates higher potency at the κ receptor.

Key Findings:

  • In a [35^{35}S]GTPγS binding assay, the compound did not show intrinsic activity at 10 µM but acted as an antagonist against stimulated binding by selective agonists such as DAMGO (μ), DPDPE (δ), or U69,593 (κ) .
  • The Ke_e values for the compound were found to be significantly lower for the κ receptor compared to μ and δ receptors, indicating a selective antagonistic profile .

Case Studies

A notable case study involved the evaluation of several oxazole derivatives for their ability to inhibit bacterial growth. The study highlighted that certain structural modifications could enhance antibacterial efficacy. For instance:

  • Compound 22a demonstrated an inhibition zone of 12 mm against E. coli.
  • Compound 22b showed an inhibition zone of 16 mm against C. diphtheriae.

These findings underscore the importance of structural variations in enhancing biological activity .

Pharmacological Applications

The antagonist properties of this compound suggest potential applications in pain management and addiction therapy. Its selectivity for the κ receptor may provide therapeutic avenues for conditions where modulation of pain pathways is necessary without the addictive properties associated with μ receptor agonists.

Q & A

Q. What are the common synthetic routes for (3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of aminoindanol derivatives or allenamide intermediates. For example, describes a procedure using aminoindanol-derived allenamide 21 treated with t-BuOK in DMSO, followed by propargyl bromide addition, achieving an 81% yield after silica gel chromatography. Key optimizations include temperature control (<27°C during bromide addition) and monitoring via TLC/HPLC to minimize side products. Yields can vary significantly with solvent choice (e.g., THF vs. DMSO) and base stoichiometry .

Q. How is the stereochemical purity of this compound validated experimentally?

Stereochemical integrity is confirmed using 1H^1H NMR analysis to identify diastereomer ratios (e.g., 88:12 in ) and chiral HPLC for enantiomeric excess (e.g., 99% ee in ). Specific NMR signals, such as coupling constants (e.g., J=8.6HzJ = 8.6 \, \text{Hz} for olefinic protons in ), correlate with spatial arrangements of substituents. High-resolution mass spectrometry (HRMS) further validates molecular composition .

Advanced Research Questions

Q. What strategies improve diastereocontrol during the synthesis of derivatives, such as (3aR,8aR)-3-(4-hydroxy-4-phenylpent-1-en-1-yl)-3,3a,8,8a-tetrahydro-2H-indeno[1,2-d]oxazol-2-one?

Diastereocontrol is achieved through substrate preorganization and transition-state stabilization. highlights the use of Cu-catalyzed allylic alkylation with allenamide intermediates, where steric effects from the indenoxazole scaffold enforce facial selectivity. Solvent polarity (e.g., hexanes/EtOAc gradients during chromatography) and temperature (17–27°C) critically influence the diastereomer ratio. Computational modeling of transition states could further refine selectivity .

Q. How does this compound serve as a ligand in asymmetric catalysis, and what mechanistic insights support its application?

The compound’s rigid bicyclic structure and oxazoline nitrogen make it a C2C_2-symmetric ligand for enantioselective catalysis. notes its use in coordinating metals like Cu(II) or Zn(II), enabling asymmetric fluorination or cycloaddition reactions. Mechanistic studies (e.g., X-ray crystallography in ) reveal chelation-induced distortion of metal centers, which directs substrate orientation. For example, in [4+2] cycloadditions, the ligand enforces endo transition states, as evidenced by stereochemical outcomes .

Q. What analytical challenges arise in characterizing side products, such as 7-bromo-3,3aS,8,8aR-tetrahydro-2H-indeno[1,2-d]oxazol-2-one, and how are they resolved?

Side products often result from halogenation at unexpected positions (e.g., bromination at C7 in ). 1H^1H-13C^{13}\text{C} HSQC and NOESY NMR help assign regiochemistry, while HRMS distinguishes isobaric species. For example, the 17% brominated byproduct in was identified via diagnostic 1H^1\text{H} NMR shifts (δ=7.50ppm\delta = 7.50 \, \text{ppm}, aromatic protons) and 13C^{13}\text{C} signals (δ=158.6ppm\delta = 158.6 \, \text{ppm}, carbonyl carbon) .

Q. How can computational methods complement experimental data in resolving structural ambiguities?

Density Functional Theory (DFT) calculations correlate experimental NMR shifts with predicted geometries. For instance, the crystal structure in (CCDC deposition) validates calculated bond angles and torsion angles. Additionally, molecular docking studies predict ligand-metal binding modes, aiding in rational catalyst design. Software like SHELXL ( ) refines X-ray data, resolving disorder in flexible moieties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
Reactant of Route 2
Reactant of Route 2
(3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one

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